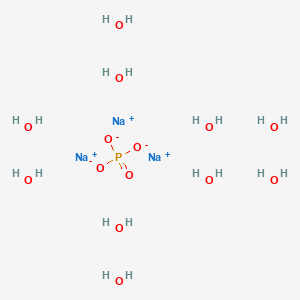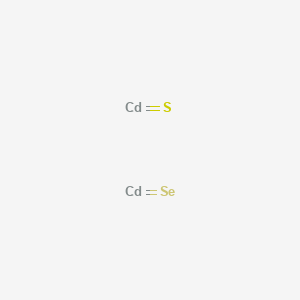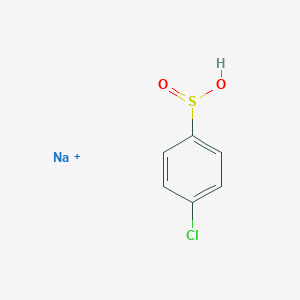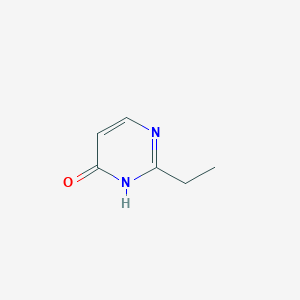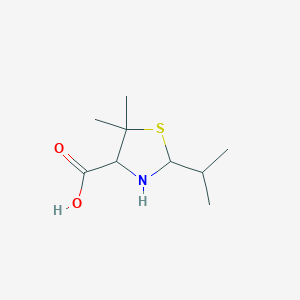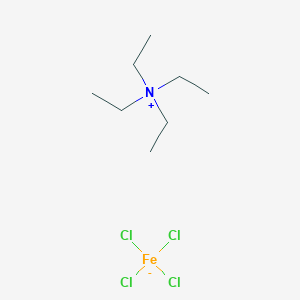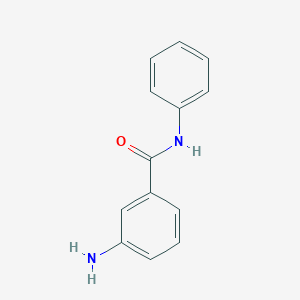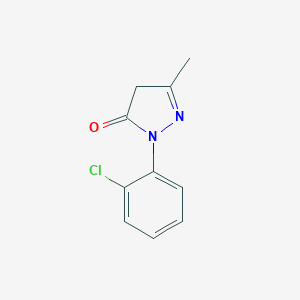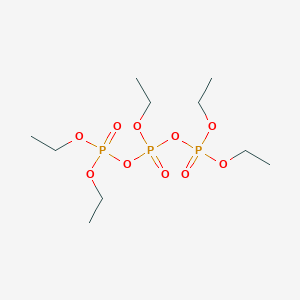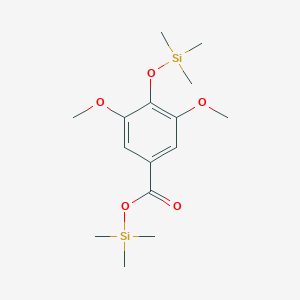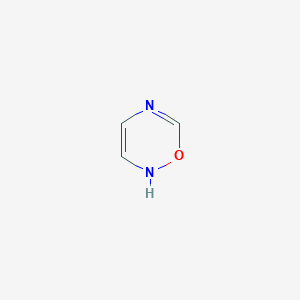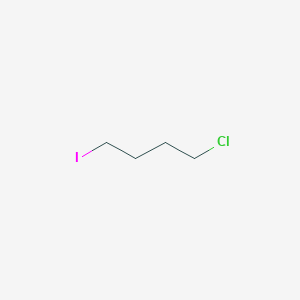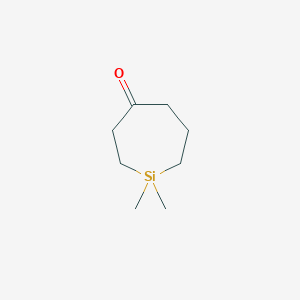
Silacycloheptan-4-one, 1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacycloheptan-4-one, 1,1-dimethyl- is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Sila-4-ketone and is an important building block in the synthesis of various organic compounds. In
Mechanism Of Action
The mechanism of action of Silacycloheptan-4-one, 1,1-dimethyl- is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. Additionally, Sila-4-ketone has been shown to have a high affinity for certain receptors in the body, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
Silacycloheptan-4-one, 1,1-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, Sila-4-ketone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Silacycloheptan-4-one, 1,1-dimethyl- in lab experiments is its high yield of synthesis, which makes it suitable for large-scale synthesis. Additionally, this compound has unique properties that make it a valuable building block in the synthesis of various organic compounds. However, one of the limitations of using Sila-4-ketone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of Silacycloheptan-4-one, 1,1-dimethyl-. One potential direction is the development of new synthetic methods for the production of Sila-4-ketone with higher yields and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new silicon-containing polymers using Sila-4-ketone as a precursor may lead to the development of new materials with unique properties.
Synthesis Methods
Silacycloheptan-4-one, 1,1-dimethyl- can be synthesized using various methods, including the reaction of 1,1-dimethylsilacyclobutene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 1,1-dimethylsilacyclobutene with an aldehyde in the presence of a Lewis acid catalyst. The yield of Sila-4-ketone using these methods is generally high, making them suitable for large-scale synthesis.
Scientific Research Applications
Silacycloheptan-4-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is an important building block in the synthesis of various organic compounds, including sila-heterocycles, sila-amino acids, and sila-peptides. Additionally, Sila-4-ketone has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the development of new materials with unique properties.
properties
CAS RN |
10325-26-5 |
|---|---|
Product Name |
Silacycloheptan-4-one, 1,1-dimethyl- |
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
InChI Key |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
Canonical SMILES |
C[Si]1(CCCC(=O)CC1)C |
synonyms |
1,1-Dimethylsilacycloheptan-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



